molecular formula C10H18N2O B065360 ACETAMIDE,N-PIPERIDIN-4-YL-N-2-ALLYL- CAS No. 184683-32-7

ACETAMIDE,N-PIPERIDIN-4-YL-N-2-ALLYL-

Cat. No.: B065360
CAS No.: 184683-32-7
M. Wt: 182.26 g/mol
InChI Key: JXSSHZPSGOYFFT-UHFFFAOYSA-N
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Description

N-Allyl-N-(4-piperidinyl)acetamide is a chemical compound with the molecular formula C10H18N2O It is a derivative of acetamide, featuring an allyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(4-piperidinyl)acetamide typically involves the reaction of allylamine with 4-piperidone, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:

    Reaction of Allylamine with 4-Piperidone: This step forms an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield N-Allyl-N-(4-piperidinyl)acetamide.

Industrial Production Methods

Industrial production methods for N-Allyl-N-(4-piperidinyl)acetamide may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(4-piperidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: N-Allyl-N-(4-piperidinyl)acetamide can participate in nucleophilic substitution reactions, where the allyl or piperidinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Allyl-N-(4-piperidinyl)acetamide oxide.

    Reduction: Formation of N-Allyl-N-(4-piperidinyl)ethanol.

    Substitution: Formation of various substituted acetamides depending on the substituent used.

Scientific Research Applications

N-Allyl-N-(4-piperidinyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-N-(4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Piperidinyl)acetamide
  • N-Phenyl-N-(4-piperidinyl)acetamide
  • N-(4-Aminocyclohexyl)acetamide

Uniqueness

N-Allyl-N-(4-piperidinyl)acetamide is unique due to the presence of both an allyl group and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

184683-32-7

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-piperidin-4-yl-N-prop-2-enylacetamide

InChI

InChI=1S/C10H18N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h3,10-11H,1,4-8H2,2H3

InChI Key

JXSSHZPSGOYFFT-UHFFFAOYSA-N

SMILES

CC(=O)N(CC=C)C1CCNCC1

Canonical SMILES

CC(=O)N(CC=C)C1CCNCC1

Synonyms

Acetamide, N-4-piperidinyl-N-2-propenyl- (9CI)

Origin of Product

United States

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